molecular formula C11H21NO4 B13917383 tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B13917383
M. Wt: 231.29 g/mol
InChI Key: YWESQLSUICNPSE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound features a tert-butyl group, a hydroxy group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications. The presence of the oxazepane ring, a seven-membered heterocyclic structure containing both oxygen and nitrogen, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol and a protected amino acid derivative in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazepane ring can produce a more saturated heterocycle.

Scientific Research Applications

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, while the oxazepane ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-4-methyl-1,4-oxazepane-4-carboxylate: Similar structure but lacks the (6R)-configuration.

    Tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: Similar structure but may differ in stereochemistry.

Uniqueness

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a tert-butyl group

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m1/s1

InChI Key

YWESQLSUICNPSE-LLVKDONJSA-N

Isomeric SMILES

C[C@]1(CN(CCOC1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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